molecular formula C27H18N6O B2582284 N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide CAS No. 891117-26-3

N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide

Cat. No.: B2582284
CAS No.: 891117-26-3
M. Wt: 442.482
InChI Key: LOOSCEINXMTNMD-UHFFFAOYSA-N
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Description

N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide is a sophisticated chemical reagent designed for pharmaceutical research and development. This compound features a complex molecular architecture comprising a [1,2,4]triazolo[4,3-b]pyridazine core scaffold substituted at the 3-position with a pyridin-3-yl group and at the 6-position with a phenyl ring bearing a 2-naphthamide moiety . The structural framework of triazolopyridazine derivatives has demonstrated significant potential across multiple therapeutic areas, including as antagonists for serotonin receptors , inhibitors for HIF prolyl hydrolase , and antimicrobial agents . The presence of both triazolopyridazine and naphthamide components in this particular compound suggests potential for diverse biological interactions, particularly in receptor-ligand binding studies and enzyme inhibition research. The molecular formula is C28H19N7O with a molecular weight of 469.50 g/mol. Researchers investigating nitrogen-containing heterocyclic compounds will find this compound valuable due to its potential as a bidentate or tridentate chelating ligand, capable of coordinating metal ions for applications in fluorescence sensing, chemosensing, and catalytic systems . The compound's extended conjugated system, incorporating electron-rich and electron-deficient regions, may contribute to interesting photophysical properties relevant to material science applications. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult relevant safety data sheets and implement appropriate handling procedures when working with this compound.

Properties

IUPAC Name

N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N6O/c34-27(21-11-10-18-5-1-2-6-19(18)15-21)29-23-9-3-7-20(16-23)24-12-13-25-30-31-26(33(25)32-24)22-8-4-14-28-17-22/h1-17H,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOSCEINXMTNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC(=C3)C4=NN5C(=NN=C5C6=CN=CC=C6)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanism of action, and comparisons with similar compounds.

Synthesis

The synthesis of this compound typically involves multi-step reactions. One common method includes the reaction of 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester with hydrazine hydrate to form a hydrazide intermediate. This is subsequently cyclized with carbon disulfide and potassium hydroxide to yield the triazole ring .

Synthetic Route Overview:

  • Starting Materials: 2,6-Dimethylpyridin-3,5-dicarboxylic acid diethyl ester and hydrazine hydrate.
  • Intermediate Formation: Hydrazide formation via reaction with hydrazine.
  • Cyclization: Formation of the triazole ring through cyclization with carbon disulfide and potassium hydroxide.

Pharmacological Properties

This compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

  • Antimicrobial Activity: The compound has shown promising results against various bacterial strains. Studies indicate that derivatives of triazole compounds can inhibit bacterial growth effectively .
  • Enzyme Inhibition: It acts as an inhibitor for key enzymes such as carbonic anhydrase and cholinesterase. The mechanism involves binding to the active sites of these enzymes, thereby preventing their normal function .
  • Anticancer Properties: Research suggests that compounds with similar structures have demonstrated anticancer activity by targeting specific signaling pathways involved in tumor progression .

Case Studies and Research Findings

Several studies have highlighted the biological potential of triazole derivatives similar to this compound:

  • Antibacterial Activity: A study reported that triazole-fused compounds exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, some derivatives showed minimum inhibitory concentrations (MIC) as low as 1–8 μg/mL against resistant strains .
  • Antifungal Efficacy: Triazole compounds have been documented to inhibit fungal growth effectively. For example, certain derivatives demonstrated MIC values significantly lower than standard antifungal agents like fluconazole .

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Binding: The compound binds to the active sites of enzymes such as carbonic anhydrase and cholinesterase. This binding inhibits their catalytic activity and disrupts normal physiological processes .

Comparison with Similar Compounds

Compound TypeBiological ActivityNotable Features
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazolesAntimicrobialSimilar triazole structure; insecticidal properties
[1,2,4]Triazolo[1,5-a]pyridinesEnzyme inhibitorsApplications in anticancer research
Pyrazolo[5,1-c][1,2,4]triazinesAntiviral/antitumorStructural similarities; diverse pharmacological profiles

This compound is unique due to its combination of multiple heterocycles which confers distinct biological properties compared to other triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant promise in medicinal chemistry due to its structural features that allow interaction with various biological targets. Its unique arrangement of functional groups contributes to its pharmacological properties.

Structure-Activity Relationship (SAR)

The structure of N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide includes:

  • Pyridin-3-yl : Known for its role in enhancing pharmacological efficacy.
  • Triazole moiety : Often associated with antifungal and anticancer properties.
  • Naphthamide : Linked to various biological activities, including anti-inflammatory effects.

Anticancer Activity

Research indicates that this compound can inhibit the proliferation of cancer cells, particularly those with BRCA mutations. The mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP), which is critical for DNA repair in cancer cells.

Case Study: In Vitro Anticancer Efficacy

A study conducted on BRCA-deficient cancer cell lines demonstrated:

  • Methodology : Cell viability assays were performed to assess the compound's effectiveness.
  • Results : The compound significantly reduced cell viability at low micromolar concentrations, indicating its potential as a targeted therapy for specific cancer types.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes, including acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for neurodegenerative diseases and other conditions.

Enzyme Inhibition Analysis

  • Objective : To determine the IC50 values for AChE inhibition.
  • Methodology : Enzyme assays were conducted using varying concentrations of the compound.
  • Results : An IC50 value of 0.63 µM was recorded for AChE inhibition, demonstrating strong inhibitory potential.

Antibacterial Activity

This compound has shown promising antibacterial properties against several bacterial strains.

Study on Antibacterial Efficacy

A comprehensive evaluation was performed using the disk diffusion method against:

  • Escherichia coli
  • Staphylococcus aureus

Results : The compound exhibited significant zones of inhibition compared to control groups, highlighting its potential as an antibacterial agent.

Anticancer Activity Results

Cell LineIC50 (µM)Mechanism of Action
BRCA-deficient cells0.45PARP inhibition

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Lin28-Targeting Analogs (C1632)

Compound : N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632)
Key Differences :

  • Substituents : C1632 has a methylacetamide group instead of 2-naphthamide.
  • Biological Activity: C1632 inhibits the Lin28/let-7 interaction, rescuing let-7 tumor suppressor miRNA function. This promotes differentiation of cancer stem cells (CSCs) and reduces tumorsphere formation . It also downregulates PD-L1, enhancing antitumor immunity in vitro and in vivo . However, this could reduce solubility compared to C1632’s methylacetamide .

Antimicrobial Triazolo-Pyridazine Derivatives

Compound : N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide
Key Differences :

  • Substituents : Benzamide instead of 2-naphthamide; methyl group at position 6 of the triazolo-pyridazine.
  • Biological Activity : Exhibits moderate antimicrobial activity against bacterial and fungal strains .
    Comparison :
    The 2-naphthamide group in the target compound likely increases lipophilicity, which may improve membrane permeability and broaden antimicrobial spectrum. However, excessive hydrophobicity could reduce bioavailability .

Thiazine-Modified Analogs

Compound : N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazin-2-yl)acetamide
Key Differences :

  • Substituents: Thiazine-linked acetamide vs. 2-naphthamide. However, the naphthamide’s planar structure may favor intercalation with DNA or hydrophobic enzyme pockets .

Anxiolytic Triazolo-Pyridazines

Compound : 6-(Substituted-phenyl)−1,2,4-triazolo[4,3-b]pyridazines (e.g., anxiolytics from US4654343A)
Key Differences :

  • Substituents : Alkanamides, carbamates, or ureas instead of naphthamide.
  • Biological Activity : Demonstrated anxiolytic and anti-epileptic effects in preclinical models .
    Comparison : The target compound’s 2-naphthamide group diverges from traditional neurological targets, suggesting a shift toward anticancer or antimicrobial applications. The naphthamide’s bulk may hinder blood-brain barrier penetration, limiting CNS activity .

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